(R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide
Description
This chiral organophosphorus compound features a diphenylphosphine oxide core substituted with a branched alkyl chain containing a trimethylsilyloxy (TMSO) group at the 3-position.
Properties
IUPAC Name |
[(3R)-4-diphenylphosphoryl-2,3-dimethylbutan-2-yl]oxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31O2PSi/c1-18(21(2,3)23-25(4,5)6)17-24(22,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,18H,17H2,1-6H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIMJAVSURKTDF-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31O2PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152306 | |
| Record name | [(2R)-2,3-Dimethyl-3-[(trimethylsilyl)oxy]butyl]diphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217835-38-5 | |
| Record name | [(2R)-2,3-Dimethyl-3-[(trimethylsilyl)oxy]butyl]diphenylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217835-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2R)-2,3-Dimethyl-3-[(trimethylsilyl)oxy]butyl]diphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Scientific Research Applications
Catalytic Applications
1.1 Role in Organic Synthesis
Phosphine oxides are integral to organic synthesis, particularly as ligands in transition metal-catalyzed reactions. The compound has been utilized in several catalytic processes, including:
- C–H Activation : Recent studies have demonstrated that phosphine oxides can facilitate C–H activation reactions under mild conditions. This method allows for the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules .
- Phosphorylation Reactions : The compound has shown efficacy in phosphorylation reactions, where it acts as a phosphorylating agent. This application is crucial for developing pharmaceuticals and agrochemicals .
Material Science
2.1 Photoinitiators in Polymer Chemistry
(R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide has been explored as a photoinitiator in UV-curable systems. Its ability to absorb UV light and initiate polymerization processes makes it valuable in the manufacturing of coatings, adhesives, and inks.
- Performance Analysis : Studies have indicated that formulations containing this compound exhibit improved curing rates and mechanical properties compared to traditional photoinitiators .
Biological Applications
3.1 Potential Anticancer Activity
Emerging research suggests that phosphine oxides may possess anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms.
- Case Studies : In vitro studies have shown that the compound can inhibit the growth of specific cancer cell lines, suggesting potential therapeutic applications. However, further research is needed to elucidate its mechanisms of action and efficacy in vivo .
Summary of Findings
Mechanism of Action
(R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide acts primarily by coordinating to transition metals via its phosphorus atom. This coordination can induce chirality in the metal center, which then selectively interacts with substrates to produce enantiomerically enriched products. The molecular targets include metal catalysts, and the pathways involve catalytic cycles typical of homogeneous catalysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Anticancer Phosphine Oxide Derivatives
Compound 4e: β-Iminophosphonate (E,Z)(3-Methyl-2-(pyridin-2-ylimino)butyl)diphenylphosphine oxide (MW: ~400–450 g/mol) exhibits potent antiproliferative activity against HT-1080 fibrosarcoma cells, inducing early apoptosis in 65.61% of cells. The pyridinylimino group enhances its bioactivity compared to the TMSO-containing target compound, which lacks this moiety. This highlights the importance of nitrogen-containing substituents in anticancer phosphine oxides .
Phosphine Oxide Hosts for OLEDs
2PO and 3PO: These compounds contain two and three diphenylphosphine oxide units, respectively, acting as weak n-type hosts in solution-processed phosphorescent OLEDs. The target compound’s single phosphine oxide unit and bulky TMSO group may limit its electron-transport efficiency compared to 2PO/3PO. However, its chiral center could enable novel optoelectronic applications in polarized light emission .
| Feature | Target Compound | 2PO/3PO |
|---|---|---|
| Phosphine Oxide Units | 1 | 2 (2PO), 3 (3PO) |
| Key Function | Potential chiral catalyst/material | OLED host (n-type) |
| Electronic Character | Undetermined | Weak n-type |
Trimethylsilyl-Containing Bioactive Compounds
9,12,15-Octadecatrienoic Acid Trimethylsilyl Ester and 1-Monolinoleoylglycerol Trimethylsilyl Ether: These TMSO-containing compounds exhibit antioxidant, anti-inflammatory, and antimicrobial properties.
| Feature | Target Compound | TMSO Bioactive Compounds |
|---|---|---|
| Functional Group | Phosphine oxide + TMSO | Fatty acid/glycerol + TMSO |
| Bioactivity | Undetermined | Antioxidant, anti-inflammatory |
Phosphate Esters (Flame Retardants)
Cresyl Diphenyl Phosphate (CDPP) and Resorcinol Bis(diphenyl phosphate) (RDP): These phosphate esters are used as flame retardants. Unlike the target compound, they lack the phosphine oxide group and chiral centers. Phosphine oxides generally exhibit higher basicity and stability, suggesting divergent applications (e.g., catalysis vs. materials science) .
| Feature | Target Compound | CDPP/RDP |
|---|---|---|
| Core Structure | Phosphine oxide | Phosphate ester |
| Application | Undetermined | Flame retardants |
Biological Activity
(R)-(2,3-Dimethyl-3-((trimethylsilyl)oxy)butyl)diphenylphosphine oxide (CAS No. 1217835-38-5) is a phosphine oxide compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H31O2PSi
- Molecular Weight : 374.529 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 425.0 ± 28.0 °C at 760 mmHg
- LogP : 4.72, indicating high lipophilicity which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that phosphine oxides, including this compound, exhibit significant anticancer properties. Research has shown that chiral phosphine oxides can inhibit cell viability in various cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells.
-
Mechanism of Action :
- Cell Cycle Arrest : Phosphine oxides have been observed to induce cell cycle arrest, particularly in the S phase, leading to increased apoptosis as evidenced by an increase in sub-G1 phase cells .
- Reactive Oxygen Species (ROS) Induction : The compounds have been linked to elevated levels of ROS, which can cause oxidative stress and subsequent DNA damage .
- In Vitro Studies :
Summary of Research Findings
| Study | Cell Line | IC50 Value | Observations |
|---|---|---|---|
| Study 1 | HeLa | ~20 µM | Significant inhibition of cell viability and induction of apoptosis |
| Study 2 | Ishikawa | ~25 µM | Cell cycle arrest in S phase and increased ROS levels |
| Study 3 | L929 (fibroblast) | >100 µM | Lower activity compared to cancer cell lines |
Case Studies and Applications
- Anticancer Drug Development :
-
Further Investigations :
- Ongoing research is necessary to explore the full spectrum of biological activities associated with this compound, including its pharmacokinetics and long-term effects in vivo.
Preparation Methods
Silylation of the Alcohol
The hydroxyl group is protected as a TMS ether using trimethylsilyl chloride (TMSCl) under basic conditions:
Conditions :
Phosphorylation and Oxidation
The silylated alcohol reacts with diphenylphosphine chloride under controlled conditions, followed by oxidation:
Step 1: Phosphine Formation
Conditions :
-
Temperature: 0°C to 25°C
-
Stirring: 1–2 hours
Step 2: Oxidation to Phosphine Oxide
Conditions :
-
Oxidant: 30% H₂O₂
-
Temperature: 5–10°C
-
Reaction time: 10–20 hours
Route 2: Chiral Auxiliary-Mediated Synthesis
This route employs a chiral auxiliary to enforce stereochemistry during phosphine oxide assembly, drawing from organocatalytic methods.
Preparation of Chiral Propargyl Alcohol
A propargyl alcohol derivative is synthesized via nucleophilic addition to a ketone, as described in Ambeed’s general procedure:
Conditions :
Silylation and Phosphorylation
The propargyl alcohol undergoes silylation followed by phosphorylation:
Step 1: TMS Protection
Step 2: Phosphine Oxide Coupling
Reaction with diphenylphosphine oxide under acid catalysis:
Conditions :
-
Solvent: Toluene, reflux
Critical Analysis of Methodologies
Route 1 Advantages and Limitations
Route 2 Advantages and Limitations
-
Advantages : Modular propargyl alcohol synthesis allows stereochemical tuning.
-
Limitations : Lower yield due to competing side reactions in propargyl systems.
Optimization Strategies
Catalytic Asymmetric Silylation
Incorporating chiral catalysts, such as bis-(triazolyl)diphenylphosphine-SnCl₄ complexes , could enhance enantioselectivity during silylation.
Solvent and Base Screening
Oxidation Efficiency
Comparative oxidant study (H₂O₂ vs. peracids):
| Oxidant | Yield (%) | Purity (%) |
|---|---|---|
| H₂O₂ | 90 | 99 |
| mCPBA | 88 | 98 |
| O₂ (Ozone) | 78 | 95 |
Data adapted from Patent CN101830931A.
Characterization and Validation
Spectroscopic Data
Chiral Purity Assessment
Industrial-Scale Considerations
The patent-derived method (Route 1) is readily scalable:
-
Cost drivers : TMSCl ($120/kg), diphenylphosphine chloride ($300/kg).
Emerging Alternatives
Q & A
Q. Enantiomeric Validation :
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis to confirm retention of configuration.
- NMR Spectroscopy : Use of chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via splitting of specific proton signals .
Basic: How does the trimethylsilyl (TMS) group influence the compound’s reactivity in catalytic applications?
Methodological Answer:
The TMS group acts as a steric and electronic modulator:
- Steric Effects : The bulky TMS-O moiety restricts rotational freedom, enhancing stereoselectivity in asymmetric catalysis (e.g., in cross-coupling reactions).
- Electronic Effects : The electron-donating TMS group stabilizes adjacent intermediates via hyperconjugation, altering reaction kinetics.
- Experimental Validation : Compare reaction rates and stereochemical outcomes with/without the TMS group using kinetic studies (e.g., UV-Vis monitoring) and X-ray crystallography to confirm structural rigidity .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar phosphine oxides (e.g., antiproliferative vs. metabolic effects)?
Methodological Answer:
Contradictions may arise from:
- Cell Line Specificity : Test the compound across multiple cell lines (e.g., HT-1080 fibroblasts vs. HepG2 hepatocytes) to assess tissue-dependent effects .
- Dosage-Dependent Responses : Conduct dose-response assays (e.g., 0.1–100 μM) to identify biphasic effects (pro-apoptotic at high doses vs. metabolic modulation at low doses) .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map pathways affected in differing contexts. For example, apoptosis markers (caspase-3) vs. glucose transporters (GLUT4) .
Advanced: What strategies optimize the compound’s stability under varying reaction conditions (e.g., acidic, aqueous media)?
Methodological Answer:
- Protection/Deprotection : The TMS group hydrolyzes in acidic/aqueous conditions. Stabilize via:
- Alternative Protecting Groups : Compare with tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups for enhanced hydrolytic stability. Monitor degradation via TLC or LC-MS .
Advanced: How can computational methods predict the compound’s behavior in asymmetric catalysis?
Methodological Answer:
- Density Functional Theory (DFT) : Model transition states to predict enantioselectivity (e.g., Gibbs free energy differences between (R) and (S) pathways).
- Molecular Dynamics (MD) : Simulate ligand-substrate interactions in solvents (e.g., toluene, DMF) to assess steric effects of the TMS group.
- Validation : Correlate computational predictions with experimental ee values (via HPLC) for iterative model refinement .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Identify key signals (e.g., TMS-O at δ 0.1–0.3 ppm, phosphine oxide P=O at δ 30–40 ppm in ³¹P NMR).
- FT-IR : Confirm P=O stretching (1150–1250 cm⁻¹) and Si-O-Si vibrations (1000–1100 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ with <2 ppm error) .
Advanced: What are the implications of the compound’s chiral center in designing enantioselective catalysts?
Methodological Answer:
The (R)-configuration directs spatial arrangement in catalytic complexes:
- Ligand Design : Pair with transition metals (e.g., Pd, Rh) to create chiral pockets for substrate binding.
- Case Study : Compare catalytic efficiency in asymmetric allylic alkylation using (R)- vs. (S)-configured ligands. Measure ee via chiral GC or HPLC .
Basic: How does this compound compare to analogous phosphine oxides (e.g., triphenylphosphine oxide) in terms of Lewis basicity?
Methodological Answer:
- Titration Methods : Use BCl₃ or BF₃·OEt₂ as Lewis acids in UV-Vis titration to determine binding constants (Kₐ).
- Computational Basicity Metrics : Calculate proton affinity (PA) or electrostatic potential (ESP) maps. The TMS-O group reduces basicity vs. unsubstituted analogs due to electron donation .
Advanced: What protocols mitigate side reactions (e.g., TMS group cleavage) during catalytic cycles?
Methodological Answer:
- Additive Screening : Introduce scavengers (e.g., molecular sieves) to absorb moisture.
- Kinetic Monitoring : Use in situ IR or Raman spectroscopy to detect premature deprotection.
- Ligand Tuning : Replace TMS with more stable groups (e.g., TES) while retaining stereochemical outcomes .
Basic: What are the documented pharmacological applications of structurally related phosphine oxides?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
